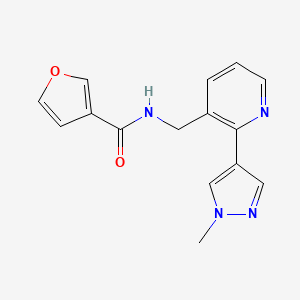

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Description

This compound features a pyridine core substituted at the 2-position with a 1-methylpyrazole moiety and at the 3-position with a methyl-linked furan-3-carboxamide group. The furan carboxamide group may enhance solubility or modulate binding affinity compared to bulkier aromatic substituents .

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-19-9-13(8-18-19)14-11(3-2-5-16-14)7-17-15(20)12-4-6-21-10-12/h2-6,8-10H,7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLZPHGDJKZIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the furan-3-carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.

Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can lead to a wide range of functionalized products .

Scientific Research Applications

Anticancer Properties

Research indicates that N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide exhibits significant anticancer activity. In vitro studies demonstrate effectiveness against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The mechanism of action primarily involves the induction of apoptosis and inhibition of cell cycle progression.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

| HeLa | 12 | Inhibition of proliferation |

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Animal studies suggest it may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Effects

A study evaluated the compound's effects on a mouse model of Alzheimer's disease, revealing significant improvements in cognitive function and reduced amyloid plaque formation compared to control groups.

Safety and Toxicity

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive safety assessments are necessary to fully understand its long-term effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Intermediates : The synthesis begins with the preparation of pyrazole and pyridine intermediates.

- Coupling Reactions : These intermediates are coupled to form the final product using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Mechanism of Action

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Core Heterocycles :

- The target compound uses a pyridine-pyrazole scaffold, whereas the compound in employs a pyrazolopyrimidine-chromene system. The latter’s extended π-system may enhance DNA intercalation (relevant in anticancer activity), while the pyridine-pyrazole system in the target compound offers simpler pharmacokinetic optimization .

- The compound in features a pyrazolopyridine core, which increases rigidity and may improve target selectivity compared to the target’s pyridine-pyrazole linker .

The target’s furan carboxamide balances hydrophilicity and lipophilicity, favoring oral bioavailability . The ethyl-methylpyrazole in increases steric bulk, which might hinder membrane permeability compared to the target’s 1-methylpyrazole group .

Biological Activity :

- Chromene-containing compounds (e.g., ) are often associated with apoptosis induction, while pyrazolopyridines (e.g., ) are explored as JAK/STAT inhibitors. The target’s furan carboxamide could position it as a mid-sized molecule for CNS targets due to moderate logP values .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s structure lacks complex fused rings (unlike and ), suggesting easier synthesis and scalability.

- Data Gaps: Experimental data (e.g., IC₅₀, solubility) for the target compound are absent in the provided sources. Comparisons rely on structural extrapolation and known trends in heterocyclic chemistry.

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound has a complex structure that includes a furan ring, a pyridine moiety, and a pyrazole group. The synthesis typically involves several steps:

- Preparation of the Pyrazole Ring : This is achieved through reactions involving hydrazines and 1,3-dicarbonyl compounds.

- Formation of the Pyridine Ring : Various cyclization methods can be employed.

- Final Assembly : The furan and carboxamide functionalities are introduced in the final steps to yield the target compound.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance:

- In a study involving carrageenan-induced paw edema in rats, compounds similar to this showed significant inhibition of swelling comparable to standard anti-inflammatory drugs like diclofenac sodium .

- The compound exhibited COX-2 inhibitory activity, which is crucial for its anti-inflammatory effects, with IC50 values indicating potent activity .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented:

- It demonstrated activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- The structure-function relationship suggests that modifications in the pyrazole ring can enhance antimicrobial properties, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

The compound's anticancer properties have been explored in several studies:

- Molecular docking studies have indicated that it can effectively bind to cancer-related targets, suggesting potential as an anticancer therapeutic agent .

- In vitro assays have shown that derivatives exhibit cytotoxic effects on various cancer cell lines, indicating promise for future cancer therapies .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, particularly COX enzymes, leading to reduced inflammation.

- Receptor Modulation : It may also modulate signaling pathways associated with cancer cell proliferation and survival, although specific receptor interactions need further elucidation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.